Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate
Description
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate is a piperidine-derived carbamate featuring a 5-chloropyrazin-2-ylmethyl substituent. The compound’s molecular formula is C₁₅H₂₃ClN₄O₂, with a molecular weight of 326.83 g/mol . Its structure includes a tert-butyl carbamate group at the piperidin-4-yl position and a chloropyrazine ring linked via a methylene group.
Properties
IUPAC Name |
tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-4-6-20(7-5-11)10-12-8-18-13(16)9-17-12/h8-9,11H,4-7,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQDKAQHLPTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate (CAS Number: 2378503-17-2) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.82 g/mol. The structure features a piperidine ring, a chloropyrazine moiety, and a tert-butyl carbamate group, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2378503-17-2 |
| Molecular Formula | C15H23ClN4O2 |
| Molecular Weight | 326.82 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the piperidine and pyrazine rings allows for potential binding to various biological targets, which may lead to modulation of their activity.
Research indicates that compounds with similar structures can exhibit significant effects on cellular pathways, particularly in inflammatory responses and neuropharmacological activities. For instance, derivatives of piperidine have been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate the release of interleukin-1 beta (IL-1β) in LPS/ATP-stimulated human macrophages. The compound exhibited concentration-dependent inhibition of IL-1β release, indicating its potential as an anti-inflammatory agent. For example, at a concentration of 10 µM, significant inhibition was observed.
Case Studies
- Anti-inflammatory Activity : A study conducted on various piperidine derivatives showed that those with similar structural motifs to this compound significantly reduced IL-1β levels in macrophages by approximately 20% at concentrations around 10 µM .
- Neuropharmacological Effects : In another case study focusing on neuroactive compounds, derivatives that included the piperidine structure were tested for their effects on neuronal excitability and synaptic transmission. Preliminary results suggested that these compounds could enhance synaptic plasticity, potentially offering therapeutic avenues for neurodegenerative conditions.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with similar compounds was conducted:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs.
Data Table: Structural and Molecular Properties
*Molecular weight calculated based on structural inference.
Key Structural and Functional Differences
Aromatic/ Heterocyclic Substituents
- Target Compound : The 5-chloropyrazine ring (bicyclic with two nitrogen atoms) enhances electron-deficient character, favoring interactions with electron-rich biological targets. The methylene linker provides flexibility .
- The absence of a methylene linker may reduce conformational flexibility compared to the target compound.
- Dichlorophenyl Analog () : The 3,5-dichlorophenyl group introduces significant hydrophobicity, likely improving membrane permeability but reducing solubility.
Electron-Withdrawing Groups
- Methylsulfonyl Analog (): The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing solubility in polar solvents. This contrasts with the chloro and cyano substituents, which are less polar but still electron-withdrawing.
Heterocyclic vs. Aromatic Systems
Implications of Structural Variations
- Solubility: Sulfonyl and cyanopyridine derivatives () are expected to have higher aqueous solubility than the chloropyrazine or dichlorophenyl analogs due to polar functional groups.
- Bioactivity : Chloropyrazine’s nitrogen-rich structure may favor interactions with enzymes or receptors requiring π-π stacking or hydrogen bonding, whereas dichlorophenyl groups may enhance binding to hydrophobic pockets .
- Synthetic Accessibility : The target compound’s synthesis (e.g., via alkylation or Suzuki coupling) is comparable to analogs in and , which use carbamate protection and nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
